molecular formula C17H11N3O3S B2847097 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine CAS No. 714942-33-3

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine

Cat. No.: B2847097
CAS No.: 714942-33-3
M. Wt: 337.35
InChI Key: BTCLJMKTFGTENM-UHFFFAOYSA-N
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Description

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine is a novel synthetic compound designed for advanced pharmaceutical and biological research. It belongs to the class of benzofuro[3,2-d]pyrimidine derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities . These fused heterocyclic systems, containing both nitrogen and oxygen, have received considerable attention as potential bioactive molecules . The benzofuran core is a key structural element in numerous natural products and is associated with diverse biological properties, including anticancer, antiviral, and antifungal activities . The pyrimidine ring is a fundamental building block in nucleic acids, and its derivatives are frequently investigated for their therapeutic potential . This specific compound is of significant interest in antimicrobial research. Benzofuran-fused pyrimidine hybrids are being explored as a promising strategy to combat the growing threat of antimicrobial resistance and the spread of "superbugs" . Initial studies on related analogs have demonstrated potent in vitro antibacterial and antifungal activities against various human pathogenic Gram-positive and Gram-negative organisms, making them a valuable chemotype for developing new anti-infective agents . Furthermore, the structural similarity of the benzofuro[3,2-d]pyrimidine core to known tyrosine kinase inhibitors and other targeted therapies suggests potential application in oncology research . Molecular docking studies performed on closely related compounds indicate that they can exhibit excellent docking energies with specific enzymatic targets, aiding in the understanding of their binding modes and mechanisms of action . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-[(4-nitrophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c21-20(22)12-7-5-11(6-8-12)9-24-17-16-15(18-10-19-17)13-3-1-2-4-14(13)23-16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCLJMKTFGTENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, which is then cyclized with 2-aminobenzofuran-3-carboxylic acid under acidic conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which can then interact with active sites on enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

VU0212387 (4-((1H-Benzo[d]imidazol-2-yl)methyl)thio)benzofuro[3,2-d]pyrimidine)
  • Structure : Replaces the nitrobenzyl group with a benzimidazole-methylthio moiety.
  • Activity : Potent inhibitor of SUR2-containing KATP channels, highlighting the role of heteroaromatic substituents in target specificity .
  • Key Difference : The benzimidazole group may engage in π-π stacking or hydrogen bonding, contrasting with the nitro group’s electron-withdrawing effects.
4-(4-Methoxyphenoxy)benzofuro[3,2-d]pyrimidine (CAS 65023-96-3)
  • Structure: Substituted with a 4-methoxyphenoxy group at position 3.
  • Application : Likely optimized for solubility over potency due to the polar methoxy group.
4-Chlorobenzofuro[3,2-d]pyrimidine
  • Structure : Chlorine atom at position 4.
  • Activity : Chloro substituents are common in antimicrobial agents; this derivative showed moderate antifungal and antibacterial activity in screening .
  • Advantage : Lower molecular weight (205.63 g/mol) may improve bioavailability compared to bulkier nitrobenzylthio derivatives .

Structural and Pharmacokinetic Comparisons

Molecular Weight and Lipophilicity
  • Nitrobenzylthio Derivative : Estimated molecular weight ~350–370 g/mol (based on analogues). The nitro group increases logP, enhancing membrane permeability but risking toxicity .
Crystallographic Data
  • N8,N8-Dibenzyl-N4-(3-bromophenyl)benzofuro[3,2-d]pyrimidine-4,8-diamine : Crystallizes in a triclinic system with dihedral angles influencing packing and solubility. The nitrobenzylthio compound may exhibit distinct crystal habits affecting formulation .

Critical Analysis of Substituent Impact

  • Nitro Group : Enhances electrophilicity, enabling interactions with nucleophilic residues in targets (e.g., kinases) but may increase off-target toxicity .
  • Thioether Linkage : Improves metabolic stability compared to ester or amide linkages, as seen in morpholine/piperidine derivatives ().
  • Bulkier Groups (e.g., Benzimidazole) : May limit blood-brain barrier penetration but improve selectivity for peripheral targets like SUR2B .

Biological Activity

4-((4-Nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications and effects.

Chemical Structure and Synthesis

The chemical formula for this compound is C17_{17}H15_{15}N3_3O3_3S, with a molar mass of approximately 341.38 g/mol. The compound features a benzofuro-pyrimidine core with a nitrobenzylthio substituent, which contributes to its unique reactivity and biological properties.

Synthesis Methodology:
The synthesis typically involves several steps:

  • Formation of 4-nitrobenzylthiourea: This is achieved by reacting 4-nitrobenzyl chloride with thiourea.
  • Cyclization: The thiourea derivative is then cyclized with 2-aminobenzofuran-3-carboxylic acid under acidic conditions to yield the target compound.

Biological Mechanisms

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition: The nitro group can be reduced to an amino group, allowing the compound to interact with active sites on enzymes. This interaction can inhibit enzymatic activity, disrupting specific biochemical pathways.
  • Antiproliferative Effects: Studies indicate that derivatives of pyrimidines exhibit antiproliferative activity against various cancer cell lines. The addition of aryl rings enhances this activity by facilitating hydrogen bonding with proteins and nucleic acids .

Antiproliferative Activity

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against human cancer cell lines. For instance, a study explored novel pyrimidine derivatives and their ability to inhibit tumor angiogenesis regulators while also assessing their cytotoxicity through apoptosis assays .

The mechanism of action involves binding to epidermal growth factor receptors (EGFR) and vascular endothelial growth factor receptors (VEGFR-2), which are critical in cancer proliferation and survival. Molecular docking studies have confirmed the binding affinities of these compounds to the active sites on these receptors, suggesting potential for dual inhibition strategies in cancer therapy .

Comparative Analysis

To better understand the significance of this compound within its chemical class, comparisons with structurally similar compounds can be insightful:

Compound NameStructureBiological Activity
Benzofuro[3,2-d]pyrimidineCore structure without nitro groupModerate activity against certain enzymes
4-((4-Aminobenzyl)thio)benzofuro[3,2-d]pyrimidineReduced form with amino groupEnhanced enzyme inhibition compared to nitro derivative

This table illustrates how modifications in substituents can significantly alter biological activity.

Q & A

Q. What are the standard synthetic protocols for synthesizing 4-((4-nitrobenzyl)thio)benzofuro[3,2-d]pyrimidine?

The synthesis typically involves multi-step organic reactions, including:

  • Direct aminocarbonylation and iodination to functionalize the benzofuropyrimidine core.
  • Thioether formation via nucleophilic substitution using 4-nitrobenzylthiol.
  • Cyclization under reflux conditions (e.g., DMF, 80–100°C) to form the fused benzofuropyrimidine ring.
    Purification is achieved via column chromatography or recrystallization from DMF/water mixtures, with purity confirmed by TLC (silica gel 60F254) and HPLC (>98% purity) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C): Assigns proton environments and carbon backbone (e.g., distinguishing thioether vs. ether linkages).
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks).
  • HPLC : Quantifies purity (>98% required for biological assays).
  • Melting point analysis : Ensures consistency with literature values (e.g., Electrothermal IA9300) .

Q. What are the common biological targets evaluated for benzofuro[3,2-d]pyrimidine derivatives?

Primary targets include:

  • Protein Kinase C (PKC) isoforms , particularly CaPkc1 in Candida albicans (antifungal studies).
  • Thymidylate synthase (TS) for anticancer applications (e.g., rheumatoid arthritis drug discovery).
  • MAPK pathway components due to structural similarity to kinase inhibitors like amuvatinib .

Advanced Research Questions

Q. How do structural modifications at specific positions influence bioactivity against PKC?

  • Position 6 substitution : Introducing electron-withdrawing groups (e.g., nitro) enhances PKC inhibition. For example, 6-nitro derivatives show ~40% inhibition at 100 µM vs. unsubstituted analogs (~25%) in CaPkc1 assays .
  • Thioether linker : Replacing sulfur with oxygen reduces activity, highlighting the importance of thiol-mediated interactions .
    Table 1 : Inhibition rates of derivatives at 100 µM:
DerivativeSubstitution% Inhibition (CaPkc1)
Compound 1None25%
Compound 26-Nitro40%
Compound 36-Fluoro35%

Q. What computational strategies are employed to predict drug-likeness and target interactions?

  • Molecular docking (AutoDock Vina) : Validates binding to TS (PDB ID: 5X66) with ΔG < -9 kcal/mol.
  • ADME prediction (SwissADME) : Ensures MLOGP < 4.15, high GI absorption, and synthetic accessibility scores (e.g., 3.33 for lead derivatives).
  • Molecular dynamics (100 ns simulations) : Confirms stable hydrogen bonding with TS residues (e.g., Arg21, Asn226) .

Q. How can solubility challenges in derivatives be addressed for in vivo studies?

  • Hydrochloride salt formation : Improves aqueous solubility (e.g., XL413 hydrochloride, used in cancer studies).
  • PEGylation : Enhances bioavailability via hydrophilic polymer conjugation.
  • Co-solvent systems : Use DMSO/PBS mixtures (<5% DMSO) in preclinical assays .

Q. What methodologies are used to analyze structure-activity relationships (SAR) for optimizing inhibitory potency?

  • Fragment-based screening : Identifies critical pharmacophores (e.g., benzofuropyrimidine core).
  • Dose-response assays : Measures IC50 values across derivatives (e.g., 2–50 µM range for TS inhibitors).
  • Free-energy perturbation (FEP) : Predicts binding affinity changes upon substituent modifications .

Data Contradictions and Validation

  • Optimal PKC inhibition concentration : identifies 100 µM as optimal, while other studies use lower doses (e.g., 50 µM) for cytotoxicity assays. Researchers should validate concentration ranges for specific targets .
  • Thioether vs. ether linkers : Thioether derivatives consistently outperform ether analogs in bioactivity, but ethers may offer better metabolic stability. Balancing these properties requires iterative SAR studies .

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